![molecular formula C11H12O3 B2641836 4-Oxo-5-phenylpentanoic acid CAS No. 3183-15-1](/img/structure/B2641836.png)
4-Oxo-5-phenylpentanoic acid
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Overview
Description
4-Oxo-5-phenylpentanoic acid is an oxo carboxylic acid . It has been shown to have analgesic properties in animal studies and is used in humans to treat pain associated with inflammation, arthritis, or dental pain . It acts by inhibiting prostaglandin synthesis, which causes the release of inflammatory substances from cells .
Synthesis Analysis
The synthesis of 5-Amino-4-oxopentanoic acid hydrochloride, a related compound, was achieved from levulinic acid by esterification and bromination to give methyl 5-or 3-bromolevulinates, which was subjected to reaction with potassium phthalimide without separation in presence of DMF followed by acidolysis with an overall yield of 44% .Molecular Structure Analysis
The molecular formula of 4-Oxo-5-phenylpentanoic acid is C11H12O3 . The molecular weight is 192.21 g/mol . The InChI is InChI=1S/C11H12O3/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Oxo-5-phenylpentanoic acid include a molecular weight of 192.21 g/mol, a computed XLogP3-AA of 1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 5, an exact mass of 192.078644241 g/mol, a monoisotopic mass of 192.078644241 g/mol, a topological polar surface area of 54.4 Ų, a heavy atom count of 14, a formal charge of 0, and a complexity of 205 .Scientific Research Applications
Analgesic Properties
4-Oxo-5-phenylpentanoic acid has been shown to have analgesic properties in animal studies . It is used in humans to treat pain associated with inflammation, arthritis, or dental pain .
Inhibition of Prostaglandin Synthesis
This compound acts by inhibiting prostaglandin synthesis , which causes the release of inflammatory substances from cells . This makes it a potential candidate for the development of new anti-inflammatory drugs.
Metabolomics Research
4-Oxo-5-phenylpentanoic acid is used in metabolomics research . Metabolomics is the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms.
Vitamins and Nutraceuticals Research
This compound is also used in the research of vitamins and nutraceuticals . Nutraceuticals are products derived from food sources that are purported to provide extra health benefits, in addition to the basic nutritional value found in foods.
Natural Products Research
4-Oxo-5-phenylpentanoic acid is used in the research of natural products . Natural products are chemical compounds or substances produced by a living organism.
Biological Role in Bombus terrestris
4-Oxo-5-phenylpentanoic acid has been found in the brain, hindgut, and hemolymph of Bombus terrestris (a species of bumblebee) . This suggests that it may play a role in the biology of these insects.
Mechanism of Action
Target of Action
The primary target of 4-Oxo-5-phenylpentanoic acid is the prostaglandin synthesis pathway . Prostaglandins are lipid compounds that play key roles in inflammation and pain signaling .
Mode of Action
4-Oxo-5-phenylpentanoic acid: acts by inhibiting prostaglandin synthesis . This inhibition prevents the release of inflammatory substances from cells, thereby reducing inflammation and pain .
Biochemical Pathways
By inhibiting prostaglandin synthesis, 4-Oxo-5-phenylpentanoic acid affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever . The inhibition of this pathway leads to a decrease in these responses .
Pharmacokinetics
The pharmacokinetics of 4-Oxo-5-phenylpentanoic acid It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The result of 4-Oxo-5-phenylpentanoic acid action is a reduction in pain and inflammation . By inhibiting prostaglandin synthesis, it prevents the release of inflammatory substances from cells, leading to a decrease in inflammation and associated pain .
properties
IUPAC Name |
4-oxo-5-phenylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNSOYZGFPWHOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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